sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate
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Overview
Description
It is the C3β sulfate ester of prasterone (dehydroepiandrosterone) and is known to act as a prohormone of dehydroepiandrosterone and by extension of androgens and estrogens . Sodium prasterone sulfate is used medically as the sodium salt via injection and is referred to by the name sodium prasterone sulfate . It is marketed and used in various countries for its therapeutic properties, particularly in the treatment of insufficient cervical ripening and dilation during childbirth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate involves the sulfation of prasterone. This process typically includes the reaction of prasterone with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled conditions to ensure the formation of the sulfate ester .
Industrial Production Methods: Industrial production of sodium prasterone sulfate often involves the use of polyoxyethylene as the main skeleton material for the preparation of slow-release tablets. This method is suitable for direct powder compression, making the process simple, convenient, and cost-effective . Additionally, sustained-release capsules can be prepared to achieve prolonged release and improved bioavailability .
Chemical Reactions Analysis
Types of Reactions: Sodium prasterone sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroepiandrosterone.
Reduction: Reduction reactions can convert it back to prasterone.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products:
Oxidation: Dehydroepiandrosterone.
Reduction: Prasterone.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Sodium prasterone sulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroids and steroid derivatives.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the formulation of pharmaceutical products, particularly in slow-release tablets and capsules
Mechanism of Action
Sodium prasterone sulfate acts as a prohormone, being converted into active androgens and estrogens in the body. It is primarily secreted together with cortisol under the control of adrenocorticotropic hormone and prolactin . The compound is associated with favorable levels of cardiovascular disease risk factors, such as lipids and blood pressure, which are components of the metabolic syndrome . It also plays a role in the immune and stress response .
Comparison with Similar Compounds
- Dehydroepiandrosterone sulfate
- Dehydroepiandrosterone monosulfate
- Dehydroisoandrosterone sulfate
- Prasterone sulfate
Uniqueness: Sodium prasterone sulfate is unique due to its specific therapeutic applications, particularly in the treatment of insufficient cervical ripening and dilation during childbirth . Its ability to act as a prohormone and its involvement in various physiological processes make it distinct from other similar compounds .
Properties
IUPAC Name |
sodium;(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJWACFSUSFUOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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